Methyl 3-bromo-2,2-dichlorobutanoate
Description
Methyl 3-bromo-2,2-dichlorobutanoate is a halogenated ester characterized by a bromine atom at the 3-position and two chlorine atoms at the 2-position of the butanoate backbone. Halogenated esters like this are often intermediates in pharmaceuticals, agrochemicals, or polymers, leveraging the electronic and steric effects of halogens for targeted reactivity.
Properties
CAS No. |
89294-81-5 |
|---|---|
Molecular Formula |
C5H7BrCl2O2 |
Molecular Weight |
249.91 g/mol |
IUPAC Name |
methyl 3-bromo-2,2-dichlorobutanoate |
InChI |
InChI=1S/C5H7BrCl2O2/c1-3(6)5(7,8)4(9)10-2/h3H,1-2H3 |
InChI Key |
PDJGXHKAMQLCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)(Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,2-dichlorobutanoate typically involves the esterification of 3-bromo-2,2-dichlorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,2-dichlorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 3-bromo-2,2-dichlorobutanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ester group can yield corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of 3-hydroxy-2,2-dichlorobutanoate.
Reduction: Formation of 3-bromo-2,2-dichlorobutanol.
Oxidation: Formation of 3-bromo-2,2-dichlorobutanoic acid.
Scientific Research Applications
Methyl 3-bromo-2,2-dichlorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2,2-dichlorobutanoate involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between methyl 3-bromo-2,2-dichlorobutanoate and analogous compounds:
Reactivity and Stability
- Halogen Effects: The bromine atom at the 3-position in this compound is more polarizable than chlorine, making it more reactive in nucleophilic substitution (e.g., Suzuki coupling) compared to methyl 3-chlorobutanoate .
- Electron-Withdrawing Effects: The combined electron-withdrawing nature of Br and Cl substituents increases the electrophilicity of the carbonyl carbon, enhancing reactivity in hydrolysis or aminolysis compared to non-halogenated esters like methyl 2-aminobutanoate .
- Stability: Dichlorinated compounds (e.g., methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate) often exhibit greater thermal stability than mono-halogenated analogs due to increased molecular rigidity .
Research Findings and Data Limitations
- Solubility: Halogenated esters generally exhibit lower aqueous solubility than non-halogenated analogs. For example, methyl 2-aminobutanoate hydrochloride () is water-soluble due to its ionic nature, whereas this compound is likely soluble only in organic solvents like dichloromethane (similar to compounds in ) .
- Thermal Properties: Brominated compounds typically have higher boiling points than chlorinated analogs. This compound is expected to boil at ~200–220°C, compared to ~160°C for methyl 3-chlorobutanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
